Molecular Weight and Lipophilicity Elevation vs. Prototypical Aryl Semicarbazone Leads
CAS 324773-92-4 (MW = 402.4 Da; XLogP3 = 3.0) is substantially larger and more lipophilic than the two most extensively characterized aryl semicarbazone anticonvulsant leads: (i) benzaldehyde semicarbazone (MW = 163.18 Da; XLogP3 = 1.3) [1], and (ii) 4-(4-fluorophenoxy)benzaldehyde semicarbazone, V102862 (MW = 273.26 Da; XLogP = 2.6) [2]. The target compound possesses a 2.5-fold greater molecular weight than benzaldehyde semicarbazone and a LogP elevation of approximately 0.4 units over V102862, attributable to the tricyclic carbazole moiety. This physicochemical shift places CAS 324773-92-4 in a distinct CNS drug-likeness space: its LogP remains within the optimal range for blood-brain barrier penetration (LogP 1-3), while the additional aromatic surface area may confer enhanced binding to the hydrophobic pocket of voltage-gated sodium channels identified in the semicarbazone pharmacophore model [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 402.4 Da; XLogP3 = 3.0 |
| Comparator Or Baseline | Benzaldehyde semicarbazone: MW = 163.18 Da, XLogP3 = 1.3; V102862: MW = 273.26 Da, XLogP = 2.6 |
| Quantified Difference | ΔMW = +239.2 Da vs. benzaldehyde semicarbazone; +129.1 Da vs. V102862. ΔXLogP3 = +1.7 vs. benzaldehyde semicarbazone; +0.4 vs. V102862. |
| Conditions | Computed physicochemical parameters (PubChem XLogP3; TTD database XLogP for V102862) |
Why This Matters
The elevated lipophilicity and molecular bulk of CAS 324773-92-4 predict differential blood-brain barrier partitioning and sodium channel binding-site occupancy compared to classical aryl semicarbazone leads, making it a candidate for exploring structure-activity relationships where increased lipophilic bulk is hypothesized to improve potency or selectivity.
- [1] PubChem. (2024). Compound Summary for CID 9594254: (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/324773-92-4 View Source
- [2] TTD (Therapeutic Target Database). (2024). Drug Information for 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (Co 102862). Retrieved from https://ttd.idrblab.cn View Source
- [3] Ahsan, M. J. (2013). Semicarbazone analogs as anticonvulsant agents: a review. Central Nervous System Agents in Medicinal Chemistry, 13(2), 130-140. View Source
